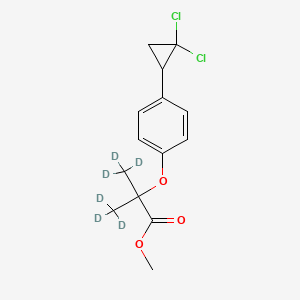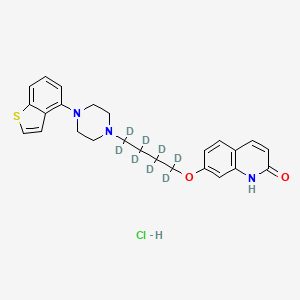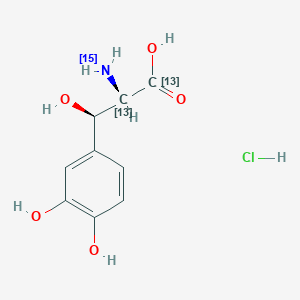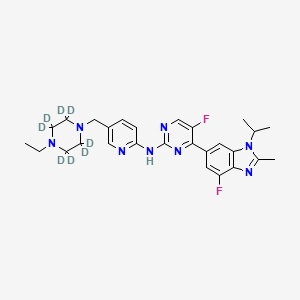
alpha-L-Rhamnoquinovic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-L-Rhamnoquinovic acid is a naturally occurring triterpenoid compound found in various plant species. It is known for its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structure, which includes a rhamnose sugar moiety attached to a quinovic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Rhamnoquinovic acid typically involves the extraction of quinovic acid from plant sources, followed by glycosylation with rhamnose. The reaction conditions for glycosylation often include the use of catalysts such as Lewis acids or enzymes like glycosyltransferases. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches, such as microbial fermentation. Microorganisms like bacteria and fungi can be engineered to produce the compound by introducing the necessary biosynthetic pathways. This method offers a sustainable and scalable approach to production compared to traditional extraction methods.
化学反応の分析
Types of Reactions
Alpha-L-Rhamnoquinovic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinovic acid derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the quinovic acid backbone.
Substitution: The rhamnose moiety can be substituted with other sugar molecules or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like Lewis acids or enzymes facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinovic acid derivatives and glycosylated compounds with different sugar moieties.
科学的研究の応用
Alpha-L-Rhamnoquinovic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of alpha-L-Rhamnoquinovic acid involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. It may also interact with enzymes and receptors involved in these processes, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Quinovic Acid: The parent compound of alpha-L-Rhamnoquinovic acid, known for its anti-inflammatory and antiviral properties.
Rhamnose: A sugar molecule that can be attached to various aglycones to form glycosides with different biological activities.
Other Triterpenoids: Compounds like oleanolic acid and ursolic acid, which share structural similarities and biological activities with this compound.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This structural feature distinguishes it from other triterpenoids and contributes to its diverse biological activities.
特性
分子式 |
C36H56O9 |
|---|---|
分子量 |
632.8 g/mol |
IUPAC名 |
(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35-,36+/m0/s1 |
InChIキー |
PUOQHFWXBKTHST-CWGXONTESA-N |
異性体SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)


![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)





![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)


